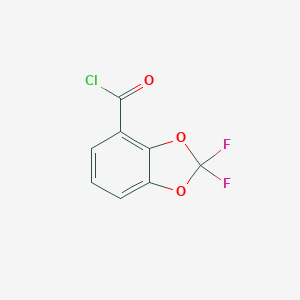

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Beschreibung

The exact mass of the compound 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZQSPHXJREUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378866 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143096-86-0 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS: 143096-86-0): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride, a highly reactive and valuable intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, synthesis, chemical reactivity, and applications. Particular emphasis is placed on its role as a key building block in the development of novel therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The guide includes detailed, field-proven protocols for its synthesis and subsequent derivatization, diagrams illustrating chemical pathways, and critical safety and handling procedures.

Introduction: A Privileged Scaffold for Modern Chemistry

The 2,2-difluoro-1,3-benzodioxole moiety is recognized as a privileged structure in medicinal chemistry and agrochemical research.[1] The strategic incorporation of the difluoromethylenedioxy group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When this scaffold is functionalized with a carbonyl chloride group at the 4-position, it becomes a potent electrophilic building block, 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS No. 143096-86-0).

This compound serves as a critical intermediate, enabling the covalent linkage of the fluorinated benzodioxole core to various nucleophiles.[2] Its high reactivity is driven by the electron-withdrawing nature of the fluorine atoms and the inherent lability of the acyl chloride bond, making it indispensable for constructing complex amides, esters, and other derivatives used in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] A notable application of a closely related isomer is in the synthesis of potent correctors of the CFTR protein, highlighting the scaffold's therapeutic potential in treating cystic fibrosis.[5]

Physicochemical Properties

The fundamental properties of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 143096-86-0 | [2][6] |

| Molecular Formula | C₈H₃ClF₂O₃ | [2][6] |

| Molecular Weight | 220.56 g/mol | [2][6] |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | [2] |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [7] |

| InChI Key | URZQSPHXJREUFT-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The most direct and common laboratory-scale synthesis of this acyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for ensuring high yield and purity.

Causality in Reagent Selection: While several reagents can effect this conversion (e.g., thionyl chloride), oxalyl chloride is often preferred in research and pharmaceutical settings. This preference is due to its milder reaction conditions and the fact that all byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ, accelerating the conversion.

This protocol describes a self-validating procedure where the successful synthesis of the product can be confirmed through standard analytical techniques.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Catalysis: Carefully add one drop of anhydrous DMF. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Workup & Purification: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

-

Validation: Confirm product formation via Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp acyl chloride C=O stretch at a higher wavenumber (typically >1750 cm⁻¹).

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Chemical Reactivity and Key Transformations

The synthetic utility of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[2]

-

Reaction with Amines: Forms stable amide bonds, a ubiquitous linkage in pharmaceuticals.[2]

-

Reaction with Alcohols: Yields corresponding esters.[2]

-

Hydrolysis: Reacts with water to revert to the parent carboxylic acid. This underscores the need for anhydrous conditions during its use.[2]

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

This protocol details the coupling of the acyl chloride with a generic primary amine, a critical step in building libraries of potential drug candidates.

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

-

Causality of Base: The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

-

Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography on silica gel or by recrystallization.

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Step-by-step workflow for a typical amide coupling reaction.

Application Profile: A Key Building Block in CFTR Modulator Development

The 2,2-difluoro-1,3-benzodioxole scaffold is a cornerstone in the development of therapeutics for cystic fibrosis. For instance, the compound ABBV/GLPG-2222, a potent CFTR corrector, incorporates a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl moiety.[5] Although this example uses the 5-position isomer, the synthetic chemistry and the role of the amide linkage are directly analogous to the reactivity of the 4-carbonyl chloride derivative. This highlights the importance of the title compound as a readily available starting material for synthesizing diverse libraries of analogs to probe structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage Protocols

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.

-

Hazard Assessment: 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a reactive, moisture-sensitive compound. It should be handled as a corrosive material that can cause severe skin and eye irritation or burns. It reacts with water, potentially violently, to release corrosive HCl gas.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[9]

-

Handling: All manipulations must be conducted in a certified chemical fume hood. Use oven-dried glassware and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. It must be kept away from water and incompatible materials such as strong oxidizing agents, alcohols, and amines.[10]

Conclusion

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined reactivity, combined with the beneficial properties imparted by the difluorobenzodioxole scaffold, ensures its continued relevance. By understanding its synthesis, handling its reactivity with precision, and adhering to rigorous safety standards, researchers can effectively leverage this powerful building block to construct novel molecules with significant biological potential.

References

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]

-

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3. PubChem. [Link]

- Process for preparing 2,2-difluoro-1,3-benzodioxole.

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

-

1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS CasNo.126120-85-2. LookChem. [Link]

Sources

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 2. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | 143096-86-0 | Benchchem [benchchem.com]

- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride CAS#: 143096-86-0 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride: A Keystone Intermediate in Modern Chemistry

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing physicochemical and pharmacokinetic properties. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a privileged structural motif, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] At the heart of introducing this valuable fragment is the highly reactive and versatile intermediate: 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride .

This technical guide provides an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and applications of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in research and development endeavors. The narrative will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Physicochemical Properties and Structural Insights

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a fluorinated aromatic acyl chloride characterized by a benzodioxole core with two fluorine atoms at the 2-position and a reactive carbonyl chloride group at the 4-position.[2] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic intermediate.

| Property | Value | Source |

| Chemical Name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | [2] |

| CAS Number | 143096-86-0 | [2] |

| Molecular Formula | C₈H₃ClF₂O₃ | [2] |

| Molecular Weight | 220.56 g/mol | [2] |

| Appearance | Dark brown fused solid (predicted) | [3] |

| Boiling Point | 236.3 ± 40.0 °C (predicted) | [3] |

| Density | 1.62 ± 0.1 g/cm³ (predicted) | [3] |

| Refractive Index | 1.5085 (predicted) | [3] |

The electron-withdrawing nature of the two fluorine atoms on the dioxole ring significantly influences the electronic properties of the aromatic system and enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This heightened reactivity makes it an excellent acylating agent for a wide range of nucleophiles.

Figure 1: Chemical structure of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

Synthesis and Purification

The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride typically involves the conversion of the corresponding carboxylic acid, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, into the more reactive acyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Figure 2: General synthetic scheme for the preparation of the title compound.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol is a representative procedure for the synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride from its carboxylic acid precursor.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq)[4]

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon), add 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane to dissolve the carboxylic acid.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the stirred solution at room temperature. The addition should be done carefully as gas evolution (HCl and SO₂) will occur.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography) or the cessation of gas evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.

-

The crude 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is obtained as a residue. For most applications, this crude product is of sufficient purity to be used directly in the next step.

-

If higher purity is required, the product can be purified by vacuum distillation.

Purification: Purification is typically achieved by short-path vacuum distillation. The purity of the final product should be assessed by NMR spectroscopy.

Chemical Reactivity and Handling

The primary mode of reactivity for 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is readily attacked by a variety of nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives.[2] This reactivity is the cornerstone of its utility as a synthetic building block.

Figure 3: Key reactions of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the synthesis of an amide derivative using an amine as the nucleophile.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

-

Slowly add the solution of the acyl chloride to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (if the amine is basic and needs to be removed), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Ester Synthesis

This protocol outlines a general procedure for the synthesis of an ester derivative using an alcohol as the nucleophile.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq)

-

Alcohol (1.2 eq)

-

A non-nucleophilic base, such as pyridine or triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.2 eq) and the base (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the cooled alcohol solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion as indicated by TLC.

-

Quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three protons on the benzene ring exhibiting complex splitting patterns (doublets and triplets) due to their coupling with each other. The exact chemical shifts will be influenced by the positions of the difluorobenzodioxole and carbonyl chloride groups. |

| ¹³C NMR | Carbonyl carbon (C=O): δ 165-175 ppm. Aromatic carbons: Multiple signals in the δ 110-150 ppm range. Difluoromethylenedioxy carbon (-CF₂-): A triplet centered around δ 120-130 ppm due to coupling with the two fluorine atoms.[5] |

| ¹⁹F NMR | A single resonance (singlet or a narrowly split multiplet) for the two equivalent fluorine atoms of the -CF₂- group, expected in the range of -50 to -80 ppm (relative to CFCl₃).[6][7][8] |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride at a high frequency, typically in the range of 1770-1810 cm⁻¹.[3][9][10] C-Cl stretch around 800-600 cm⁻¹. Aromatic C-H and C=C stretching bands. C-F stretching bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220 and 222 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). A prominent fragment ion corresponding to the loss of chlorine (M-Cl)⁺ at m/z 185. A base peak corresponding to the benzoyl cation fragment [C₈H₃F₂O₂]⁺ at m/z 185.[11][12][13] |

Applications in Research and Development

The utility of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is best exemplified by its application as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.

Case Study 1: Synthesis of CFTR Modulators

A prominent application of a closely related isomer, 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride, is in the synthesis of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[14][15] One such corrector that has advanced to clinical trials is ABBV/GLPG-2222.[14][15][16] The synthesis of this complex molecule involves the coupling of a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid with an aminochroman core.[14] The carbonyl chloride derivative serves as a highly reactive precursor to this carboxylic acid, facilitating the crucial amide bond formation.

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Enabling Synthesis of ABBV-2222, A CFTR Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchwithrowan.com [researchwithrowan.com]

- 13. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Abstract

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] Its chemical behavior is dominated by the pronounced electrophilicity of its carbonyl carbon, a feature significantly modulated by the unique electronic properties of the difluorobenzodioxole scaffold. This guide provides a detailed examination of the structural and electronic factors governing this electrophilicity, outlines its mechanistic implications in common synthetic transformations, presents a representative experimental protocol, and discusses practical handling considerations.

The Genesis of Enhanced Reactivity: Molecular Structure and Electronic Effects

The reactivity of an acyl chloride is fundamentally dictated by the electron density at the carbonyl carbon. In the case of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride, the confluence of two powerful electron-withdrawing moieties results in a highly activated electrophilic center.

-

The Acyl Chloride Functional Group: As a class, acyl chlorides are among the most reactive carboxylic acid derivatives. The electronegative oxygen and chlorine atoms create a strong dipole, rendering the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack.[5] Furthermore, the chloride ion is an excellent leaving group, which thermodynamically favors the completion of nucleophilic acyl substitution reactions.[5][6][7]

-

The 2,2-Difluoro-1,3-benzodioxole Moiety: The defining feature of this molecule is the difluoromethylenedioxy group attached to the aromatic ring. Fluorine's extreme electronegativity results in a powerful inductive electron-withdrawing effect (-I effect) from the CF2 group.[8] This effect acidifies the aromatic ring, pulling electron density away from the attached carbonyl group. This potent electron-withdrawing nature enhances the compound's reactivity in nucleophilic acyl substitution.[1] The net result is a significant amplification of the partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally "hard" and reactive electrophile.

Caption: Inductive electron withdrawal enhancing electrophilicity.

The Reaction Pathway: Nucleophilic Acyl Substitution

The primary reaction manifold for this compound is the nucleophilic acyl substitution, which proceeds via a well-established two-step addition-elimination mechanism.[1][6][7] This pathway is conserved across reactions with a wide variety of nucleophiles, including amines, alcohols, and water.[1]

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O pi bond, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is expelled. The subsequent, often irreversible, acid-base reaction between the leaving group and any base present drives the reaction to completion.

Caption: The Addition-Elimination reaction mechanism workflow.

This high reactivity makes 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride a preferred reagent for introducing the difluorobenzodioxole moiety into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.[2][9] A notable application is in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) correctors.[10]

A Comparative View on Electrophilicity

| Compound | Key Substituent | Electronic Effect | Predicted Relative Electrophilicity |

| 4-Methoxybenzoyl chloride | -OCH₃ | Electron-Donating (Resonance) | Lowest |

| Benzoyl chloride | -H | Neutral Reference | Moderate |

| 4-Nitrobenzoyl chloride | -NO₂ | Strongly Electron-Withdrawing | High |

| 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | -O-CF₂-O- | Very Strongly Electron-Withdrawing (Inductive) | Very High |

Field-Proven Methodology: Synthesis of an Amide Derivative

The acylation of amines to form amides is a cornerstone reaction leveraging the high electrophilicity of this reagent. The following protocol provides a self-validating system for this transformation.

Objective: To synthesize N-benzyl-2,2-difluoro-1,3-benzodioxole-4-carboxamide.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Protocol:

-

Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. An inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride.

-

Reagent Dissolution: Dissolve benzylamine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous DCM. The triethylamine acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

-

Controlled Addition: Cool the amine solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction. Slowly add a solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution via syringe over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude amide can be purified by recrystallization or flash column chromatography on silica gel to yield the final, high-purity product.

Caption: Experimental workflow for amide synthesis.

Safety and Handling Imperatives

As a highly reactive acyl chloride, 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride demands careful handling.

-

Corrosivity and Moisture Sensitivity: The compound is corrosive and will cause severe skin burns and eye damage.[12] It reacts readily with atmospheric moisture (hydrolysis) to form 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] Always handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using personal protective equipment (gloves, lab coat, safety glasses).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and nucleophilic reagents like alcohols and amines.

Conclusion

The electrophilicity of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a product of fundamental electronic principles, specifically the powerful inductive effects of both the acyl chloride and the unique difluoromethylenedioxy group. This heightened reactivity makes it an invaluable and efficient building block for introducing the fluorinated benzodioxole scaffold into advanced molecular architectures, empowering researchers in the development of next-generation pharmaceuticals and agrochemicals.

References

- Benchchem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

- Benchchem. (n.d.). 2,2-Difluoro-4-cyano-1,3-benzodioxole.

- Hangzhou LZ Chemical Co., Ltd. (2013). 2,2-Difluoro-1,3-benzodioxole.

- Sourcing Allies. (n.d.). 2,2-Difluoro-1,3-benzodioxole: Your Key to Advanced Chemical Synthesis.

- PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole.

- ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).

- Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.

- National Institutes of Health (NIH). (n.d.). What defines electrophilicity in carbonyl compounds.

- ChemicalBook. (n.d.). 2,2-Difluoro-1,3-benzodioxole.

- Santa Cruz Biotechnology. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

- OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon.

- PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride.

- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | 143096-86-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride with Nucleophiles: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a highly valuable and reactive intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique structural features—a reactive acyl chloride group and an electron-deficient aromatic system enhanced by a difluoromethylenedioxy bridge—confer a distinct reactivity profile. This guide provides an in-depth analysis of its reactions with common nucleophiles, grounded in mechanistic principles and practical, field-proven insights. We will explore the causality behind experimental choices, present detailed protocols, and discuss the compound's application in contemporary drug discovery programs.

Molecular Architecture and Electronic Profile

At its core, 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is an aromatic acyl chloride. The defining features that dictate its reactivity are:

-

The Acyl Chloride Group (-COCl): This is an exceptionally reactive functional group. The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[2] Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic substitution.[3]

-

The 2,2-Difluoro-1,3-benzodioxole Moiety: This fused ring system is not merely a spectator. The two fluorine atoms are powerful electron-withdrawing groups. Their influence is relayed through the benzodioxole ring, further increasing the partial positive charge on the carbonyl carbon and thus enhancing its susceptibility to nucleophilic attack.[1] This electronic modulation makes the compound significantly more reactive than non-fluorinated analogues.

This privileged scaffold is a key component in various therapeutic agents, where it can improve metabolic stability and binding affinity.[4]

Caption: Structure of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

The Central Mechanism: Nucleophilic Acyl Substitution

The reactions of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride with nucleophiles universally proceed via a nucleophilic acyl substitution mechanism.[5] This is a two-step process, often referred to as an addition-elimination reaction.[2][6]

-

Nucleophilic Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.[2][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—the chloride ion.[6][7] A final deprotonation step, often facilitated by the expelled chloride ion or an added base, yields the neutral product and HCl.[7]

Caption: General workflow for nucleophilic acyl substitution.

Reactivity with Key Nucleophile Classes

The high reactivity of this acyl chloride allows for efficient conversion to a variety of useful derivatives.[1][5]

Reaction with Alcohols: Esterification

The reaction with an alcohol (R'-OH) produces a corresponding ester, a fundamental transformation in organic synthesis. The reaction is typically rapid and highly exothermic.[8]

-

Causality: While the reaction can proceed without a catalyst, it produces HCl as a byproduct.[8] This strong acid can protonate the starting alcohol, deactivating it, or potentially cause side reactions. Therefore, a non-nucleophilic base such as pyridine or triethylamine (TEA) is almost always included. The base serves two critical roles: it neutralizes the generated HCl, driving the reaction to completion (Le Châtelier's principle), and it can deprotonate the tetrahedral intermediate to facilitate the elimination step.[5]

Reaction with Amines: Amidation

Ammonia, primary amines (R'-NH₂), and secondary amines (R'₂NH) react vigorously to form primary, secondary, and tertiary amides, respectively.[5][9] This is one of the most common applications of this reagent, particularly in drug discovery for building complex molecules.[10]

-

Causality: The reaction stoichiometry requires careful consideration. For every one equivalent of acyl chloride, two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[11][12] Using only one equivalent would result in half of the amine being consumed as the salt, leading to a maximum theoretical yield of only 50%. Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary, non-nucleophilic base (like TEA).

Reaction with Water: Hydrolysis

Acyl chlorides react readily, often violently, with water to hydrolyze back to the parent carboxylic acid, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.[1][5]

-

Causality: This is almost always an undesirable side reaction. The presence of even trace amounts of moisture in solvents or on glassware can significantly reduce the yield of the desired product. This necessitates the use of anhydrous (dry) solvents and reaction setups under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the starting material.[5]

| Nucleophile | Product Functional Group | Key Experimental Consideration |

| Alcohol (R-OH) | Ester | Use of a non-nucleophilic base (e.g., pyridine) to neutralize HCl.[5] |

| Amine (R-NH₂) | Amide | Requires 2 equivalents of amine or 1 equivalent of amine and a base.[11] |

| Water (H₂O) | Carboxylic Acid | Must be strictly excluded using anhydrous conditions.[5] |

| Thiol (R-SH) | Thioester | Similar to alcohols, often requires a base.[5] |

| Carboxylate (R-COO⁻) | Anhydride | Reacts readily with carboxylate salts.[5] |

Field-Proven Experimental Protocols

The following protocols are representative methodologies. All operations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of an N-Aryl Amide

This protocol details a typical amidation reaction, a cornerstone of medicinal chemistry.

Caption: Standard experimental workflow for an amidation reaction.

Methodology:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and prevent side product formation.

-

Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.05 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes via a syringe or dropping funnel. A precipitate (triethylammonium chloride) will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed.

-

Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the basic wash ensures all HCl salts are neutralized.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization to yield the final product.

Protocol 2: Synthesis of an Ester

Methodology:

-

Preparation: In a procedure analogous to the amidation, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C and add a DCM solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.1 eq) dropwise.

-

Reaction & Work-up: Allow the reaction to proceed at room temperature. The work-up is similar to the amide synthesis, involving sequential washes to remove pyridine and its hydrochloride salt.

-

Purification: Purify the crude product via flash chromatography to obtain the pure ester.

Safety and Handling of Acyl Chlorides

Acyl chlorides are hazardous reagents that demand respect and careful handling.

-

Corrosivity: 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is corrosive and can cause severe skin burns and eye damage upon contact.[13]

-

Reactivity with Water: It reacts violently with water and alcohols, releasing heat and corrosive hydrogen chloride gas.[14] All operations must be conducted under strictly anhydrous conditions.[5][15]

-

Handling: Always handle this reagent in a chemical fume hood.[16][17] Ensure all glassware is thoroughly dried. Use non-sparking tools and ground equipment when transferring large quantities.[14][17]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[14][15] The container should be tightly sealed, often under an inert atmosphere.

-

Quenching: Unused or residual acyl chloride should be quenched carefully. This is typically done by slowly adding the material to a stirred, cold solution of a weak base like sodium bicarbonate or by carefully adding it to an alcohol like isopropanol. Never quench with water directly.

Conclusion

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a powerful synthetic building block whose reactivity is governed by the well-understood principles of nucleophilic acyl substitution. Its enhanced electrophilicity, a direct consequence of its fluorinated benzodioxole ring system, makes it an efficient partner for reactions with a wide array of nucleophiles. For the medicinal or materials chemist, mastering the handling and reaction conditions of this reagent opens a direct and reliable route to novel amides, esters, and other derivatives. By understanding the causality behind the protocols—the role of bases, the necessity of anhydrous conditions, and the management of exotherms—researchers can harness its full synthetic potential safely and effectively.

References

-

Clark, J. (2016). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from Chemguide. [Link]

-

OCLUE. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Retrieved from OCLUE Open Textbook Publishing. [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved from National Center for Biotechnology Information. [Link]

- Google Patents. (1995).

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

- Google Patents. (2021).

-

Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

ACS Publications. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

-

Chemistry LibreTexts. (2023). 9.7: Reactions of Alcohols. [Link]

-

Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

ChemistNATE. (2022). Acid Chloride Reactions (General Mechanism). [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from Chemguide. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

KPU Pressbooks. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | 143096-86-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. chemos.de [chemos.de]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 17. fishersci.com [fishersci.com]

A-Z Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride: A Keystone Building Block for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride, a highly reactive and versatile building block in modern organic synthesis. The document elucidates its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of next-generation pharmaceuticals. Detailed, field-proven protocols for its use in key chemical transformations, such as amidation, are provided. A comprehensive case study on its application in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, like Ivacaftor, highlights the compound's industrial significance. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in complex molecule synthesis.

Introduction: The Strategic Importance of the 2,2-Difluorobenzodioxole Moiety

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly enhance the pharmacological profile of a drug candidate. The 2,2-difluoro-1,3-benzodioxole moiety is a prime example of a fluorinated scaffold that imparts significant advantages. It serves as a metabolically stable bioisostere for catechol motifs, improving pharmacokinetic properties such as metabolic stability and bioavailability.

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS No: 143096-86-0) is the premier reagent for introducing this valuable scaffold.[1][2] Its structure features a benzodioxole core with two fluorine atoms at the 2-position and a highly reactive acyl chloride group at the 4-position.[1] This acyl chloride provides a reactive handle for a multitude of nucleophilic substitution reactions, making it an indispensable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[1]

Its most prominent application to date is in the synthesis of CFTR modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis.[3]

Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 143096-86-0 | [1][2] |

| Molecular Formula | C₈H₃ClF₂O₃ | [1][2] |

| Molecular Weight | 220.56 g/mol | [1][2] |

| Appearance | Dark brown fused solid | [4] |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [4] |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [4] |

| InChI Key | URZQSPHXJREUFT-UHFFFAOYSA-N | [1] |

Spectroscopic Signature: While specific spectral data requires lot-specific analysis, typical characterization would involve:

-

¹⁹F NMR: A characteristic singlet in the region expected for a difluoromethylene group attached to two oxygen atoms.

-

¹³C NMR: A distinct carbonyl carbon signal (~165-170 ppm) and a triplet for the CF₂ carbon due to C-F coupling.

-

IR Spectroscopy: A strong C=O stretching band for the acyl chloride, typically observed around 1770-1800 cm⁻¹.

Synthesis of the Building Block

The carbonyl chloride is typically prepared from its corresponding carboxylic acid, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid. The transformation is a standard chlorination reaction, often employing thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF).

Caption: General synthesis of the target acyl chloride.

Protocol 3.1: Preparation from Carboxylic Acid

Causality: The mechanism involves the activation of the carboxylic acid by the chlorinating agent. Thionyl chloride, for instance, forms a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride gas. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of both the starting material and the highly moisture-sensitive product.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq).

-

Solvent & Reagent Addition: Suspend the acid in an anhydrous solvent such as toluene (5-10 volumes). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[5]

-

Reaction: Heat the mixture to reflux (e.g., ~110°C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[5] The evolution of HCl and SO₂ gas will be observed.

-

Work-up: After completion, allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The product should be stored under an inert atmosphere (N₂ or Ar) in a refrigerated, dry environment.

Key Synthetic Applications & Protocols

The electrophilic nature of the carbonyl chloride group makes it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility.

Caption: Key reactions of the title compound.

Amidation: The Gateway to Bioactive Molecules

The most prevalent reaction is the formation of amides through reaction with primary or secondary amines. This is a fundamental transformation in the synthesis of many pharmaceuticals.

Causality: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Protocol 4.1.1: General Amidation Procedure

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.

Case Study: Synthesis of CFTR Modulators (Ivacaftor)

The clinical and commercial success of Ivacaftor (VX-770), a drug for treating cystic fibrosis, has cemented the importance of 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride.[6][7] Ivacaftor is a "potentiator" that increases the probability that the defective CFTR channel will be open.[8] The core structure of Ivacaftor contains the amide formed from this key building block.

While multiple synthetic routes to Ivacaftor exist, many rely on the coupling of a quinolone carboxylic acid with an aniline derivative.[6][7][9] However, the 2,2-difluoro-1,3-benzodioxole moiety is a common feature in other advanced CFTR modulators, including correctors developed to address different mutations.[10][11] For instance, the corrector ABBV/GLPG-2222 features an amide linkage derived from a related carboxylic acid, highlighting the scaffold's continued relevance.[10][11][12]

The general principle of its incorporation remains the amidation reaction.

Caption: Workflow for incorporating the building block into CFTR modulators.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas. It is a lachrymator.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture, bases, alcohols, and oxidizing agents. Refrigerated storage is recommended.

Conclusion

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a metabolically robust fluorinated scaffold and a versatile reactive handle has made it indispensable, particularly in the fight against cystic fibrosis. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful building block in their synthetic endeavors, paving the way for the next generation of innovative therapeutics.

References

- WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents. Google Patents.

-

AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR - European Patent Office . Googleapis.com. Available at: [Link]

-

Expeditious Synthesis of Ivacaftor - ResearchGate . ResearchGate. Available at: [Link]

- WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents. Google Patents.

-

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 - PubChem . PubChem. Available at: [Link]

-

2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem . PubChem. Available at: [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed . PubMed. Available at: [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222... - ACS Publications . ACS Publications. Available at: [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222... - ACS Publications . ACS Publications. Available at: [Link]

-

2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride - PubChemLite . PubChemLite. Available at: [Link]

- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents. Google Patents.

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH . National Institutes of Health. Available at: [Link]

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed . PubMed. Available at: [Link]

-

Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - ACS Publications . ACS Publications. Available at: [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | 143096-86-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride CAS#: 143096-86-0 [m.chemicalbook.com]

- 5. WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents [patents.google.com]

- 6. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Fluorinated Moieties in Drug Discovery: An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The 2,2-difluorobenzodioxole moiety, in particular, has emerged as a privileged structural motif, notably featuring in advanced therapeutics. This guide provides an in-depth technical overview of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride, a key reagent for introducing this valuable fluorinated moiety. We will explore its synthesis, reactivity, and application, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its biological activity by altering its physicochemical properties.[1][2] As the most electronegative element, fluorine can modulate the pKa of neighboring functional groups, thereby affecting a compound's ionization state and membrane permeability.[1][3] The replacement of hydrogen with fluorine can also block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.[3][4] Furthermore, the unique steric and electronic properties of the C-F bond can lead to enhanced binding affinity to target proteins.[1] The difluoromethylene group (CF2) in the 2,2-difluorobenzodioxole moiety serves as a non-hydrolyzable mimic of a carbonyl or ether linkage, contributing to both metabolic stability and favorable molecular conformations.[1]

Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a reactive acyl chloride that serves as a direct precursor for the introduction of the 2,2-difluoro-1,3-benzodioxole-4-carboxamide or -ester functionality.

| Property | Value | Reference |

| CAS Number | 143096-86-0 | |

| Molecular Formula | C₈H₃ClF₂O₃ | |

| Molecular Weight | 220.56 g/mol | |

| Appearance | Dark brown fused solid | [5][6] |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [5][6] |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [5][6] |

Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

The target acyl chloride is synthesized from its corresponding carboxylic acid, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. The most common and efficient method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂).

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

This protocol describes the conversion of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride. This procedure is based on established methods for acyl chloride synthesis.[4][7][8]

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.

-

Addition of Reagents: Add anhydrous toluene or DCM to the flask, followed by the slow, dropwise addition of thionyl chloride at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Applications in the Synthesis of Bioactive Molecules

The primary utility of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is central to its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Caption: General reaction pathways for 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride.

Case Study: Synthesis of CFTR Modulators

A prominent example of the application of the 2,2-difluorobenzodioxole moiety is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The drugs Lumacaftor and Tezacaftor, used to treat cystic fibrosis, both contain a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide core.[6][9] This structural element is crucial for their mechanism of action, which involves correcting the misfolding of the F508del-CFTR protein and increasing its trafficking to the cell surface.[9] The synthesis of these molecules involves the coupling of a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid derivative with an appropriate amine partner.[3][10] While the title compound is the 4-carbonyl chloride isomer, the synthetic principles are directly transferable.

Experimental Protocol: Amide Formation

This protocol provides a general procedure for the reaction of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride with a primary or secondary amine.[11][12][13]

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Ester Formation

This protocol outlines a general method for the synthesis of esters from 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride and an alcohol.[14][15]

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.0 eq)

-

Alcohol (1.0 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., pyridine, triethylamine) (1.2 - 1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride in the same anhydrous solvent to the cooled alcohol solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[2] 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] It reacts with water to produce corrosive hydrochloric acid.[2] Therefore, it is crucial to use anhydrous solvents and an inert atmosphere during reactions. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong bases.[2] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a highly valuable and reactive building block for the introduction of the 2,2-difluorobenzodioxole moiety into drug candidates and other bioactive molecules. Its strategic use can impart favorable physicochemical and pharmacokinetic properties, as demonstrated by its incorporation into successful therapeutics. The synthetic protocols outlined in this guide provide a practical framework for researchers to effectively utilize this reagent in their drug discovery and development endeavors. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount to ensure safe and successful experimentation.

References

-

PubChem. Lumacaftor. National Center for Biotechnology Information. [Link]

- Google Patents. (2017).

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

PubChem. Tezacaftor. National Center for Biotechnology Information. [Link]

-

European Patent Office. (2024). PROCESS AND CRYSTALLINE FORMS OF LUMACAFTOR. EP 3565814 B1. [Link]

-

Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

-

bioRxiv. (n.d.). Chemical Synthesis and Characterization. [Link]

-

Chemguide. (n.d.). the preparation of amides. [Link]

-

ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

- Google Patents. (2020). Process and crystalline forms of lumacaftor. US10844048B2.

-

Chemistry Steps. (n.d.). Synthesis of Carboxylic Acids. [Link]

-

Royal Society of Chemistry. (n.d.). An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles. [Link]

-

RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. [Link]

-

YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. [Link]